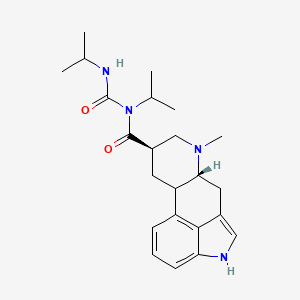

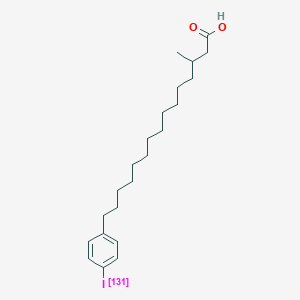

Iodofiltic acid I-131

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iodofiltic acid I-131 is a radiopharmaceutical compound used primarily in the field of nuclear medicine. It is a radioisotope of iodine, specifically iodine-131, which is known for its applications in diagnostic imaging and therapeutic treatments, particularly for thyroid-related conditions. The compound is notable for its ability to emit both beta and gamma radiation, making it useful for both imaging and therapeutic purposes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The production of iodine-131 typically involves the neutron irradiation of tellurium-130 (Te-130) in a nuclear reactor. The reaction can be summarized as follows:

Te-130 (n, γ) → Te-131 → I-131

After irradiation, the iodine-131 is separated from the tellurium target through a dry distillation process .

Industrial Production Methods: In industrial settings, large-scale production of iodine-131 is achieved by irradiating tellurium dioxide (TeO2) targets in a medium flux reactor. The irradiated targets are then processed using dry distillation to extract iodine-131. This method ensures high purity and specific activity suitable for medical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Iodofiltic acid I-131 undergoes various chemical reactions, including:

Oxidation: Iodine-131 can be oxidized to form iodate (IO3^-).

Reduction: It can be reduced to iodide (I^-).

Substitution: Iodine-131 can participate in nucleophilic substitution reactions, where it replaces other halogens in organic compounds.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents such as sodium thiosulfate (Na2S2O3) or ascorbic acid (C6H8O6) are employed.

Substitution: Reactions typically occur in the presence of a nucleophile under mild conditions.

Major Products:

Oxidation: Iodate (IO3^-)

Reduction: Iodide (I^-)

Substitution: Various iodinated organic compounds depending on the substrate used.

Applications De Recherche Scientifique

Iodofiltic acid I-131 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in radiochemical studies to investigate reaction mechanisms and kinetics.

Biology: Employed in molecular biology to label proteins and nucleic acids for tracking and imaging purposes.

Medicine: Widely used in the treatment of hyperthyroidism and thyroid cancer.

Industry: Utilized in industrial radiography to inspect materials and structures for defects.

Mécanisme D'action

The mechanism of action of iodofiltic acid I-131 involves its uptake by the thyroid gland via the sodium/iodide symporter. Once inside the thyroid cells, iodine-131 is oxidized and incorporated into thyroid hormones. The beta radiation emitted by iodine-131 causes localized cell damage and destruction of thyroid tissue, making it effective for treating hyperthyroidism and thyroid cancer .

Comparaison Avec Des Composés Similaires

Iodine-123 (I-123): Another radioisotope of iodine used primarily for diagnostic imaging due to its lower radiation dose and shorter half-life.

Iodine-125 (I-125): Used in brachytherapy for treating prostate cancer and in radioimmunoassays.

Iodine-131-metaiodobenzylguanidine (I-131-MIBG): Used for imaging and treating neuroendocrine tumors.

Uniqueness of Iodofiltic Acid I-131: this compound is unique due to its dual capability of emitting both beta and gamma radiation, making it suitable for both therapeutic and diagnostic applications. Its relatively long half-life of 8.1 days allows for extended treatment periods and effective imaging .

Propriétés

Numéro CAS |

108204-96-2 |

|---|---|

Formule moléculaire |

C22H35IO2 |

Poids moléculaire |

462.4 g/mol |

Nom IUPAC |

15-(4-(131I)iodanylphenyl)-3-methylpentadecanoic acid |

InChI |

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23+4 |

Clé InChI |

NPCIWINHUDIWAV-AWUWEVMDSA-N |

SMILES isomérique |

CC(CCCCCCCCCCCCC1=CC=C(C=C1)[131I])CC(=O)O |

SMILES canonique |

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)

![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)